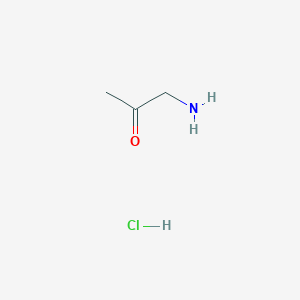

Chlorhydrate d'aminoacétone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aminoacetone is a threonine and glycine catabolite that can be converted to methylglyoxal by amine oxidases. It has been identified as one of several endogenous sources of methylglyoxal found in the plasma of diabetes patients. As a pro-oxidant, 0.10-5 mM aminoacetone can induce cell death in RINm5f pancreatic β-cells. Aminoacetone is used as a growth substrate for Pseudomonas.

Applications De Recherche Scientifique

Catabolite de la thréonine et de la glycine

Le chlorhydrate d'aminoacétone est un catabolite de la thréonine et de la glycine . Cela signifie qu'il s'agit d'un produit de la dégradation métabolique de ces acides aminés. Ce processus est crucial dans le métabolisme et la production d'énergie de l'organisme .

Conversion en méthylglyoxal

L'aminoacétone peut être convertie en méthylglyoxal par les amine oxydases . Le méthylglyoxal est un composé très réactif qui joue un rôle dans divers processus biologiques, notamment la signalisation cellulaire, la croissance et la mort .

Source de méthylglyoxal chez les patients diabétiques

L'aminoacétone a été identifiée comme l'une des nombreuses sources endogènes de méthylglyoxal trouvées dans le plasma des patients diabétiques . Cela suggère qu'il pourrait jouer un rôle dans la pathogenèse du diabète et de ses complications .

Effets pro-oxydants

En tant que pro-oxydant, l'aminoacétone peut induire la mort cellulaire dans les cellules β pancréatiques RINm5f . Cette propriété pourrait avoir des implications pour la compréhension et le traitement des maladies liées au stress oxydatif .

Substrat de croissance pour Pseudomonas

L'aminoacétone est utilisée comme substrat de croissance pour Pseudomonas , un genre de bactéries largement étudié en microbiologie en raison de sa diversité métabolique et de sa capacité à coloniser un large éventail d'environnements

Mécanisme D'action

Target of Action

Aminoacetone hydrochloride is an intermediate in the metabolism of threonine and glycine . It is also an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO) . SSAO is an enzyme that catalyzes the oxidation of primary amines to aldehydes, with the production of ammonia and hydrogen peroxide .

Mode of Action

It is known that it interacts with its primary target, ssao, and undergoes oxidation and deamination . This process results in the production of 2-oxopropanal (methylglyoxal), which is then further oxidized to pyruvate .

Biochemical Pathways

Aminoacetone hydrochloride is involved in the catabolism of the amino acid threonine . Threonine is first dehydrogenated to 2-amino-3-oxobutyrate, which is unstable and spontaneously decarboxylates to aminoacetone . Aminoacetone is then oxidized and deaminated, giving 2-oxopropanal (methylglyoxal), which is in turn oxidized to pyruvate . This pathway is the most important catabolic pathway of threonine in mammals .

Result of Action

The molecular and cellular effects of aminoacetone hydrochloride’s action are largely related to its role in amino acid metabolism and its interaction with SSAO . The production of methylglyoxal and pyruvate as a result of its metabolism can have various downstream effects, including energy production via the citric acid cycle.

Safety and Hazards

Orientations Futures

Aminoacetone is a metabolite that is implicated in the biosynthesis of methylglyoxal . It is also produced during catabolism of the amino acid threonine . This pathway is the most important catabolic pathway of threonine in mammals . Future research may focus on further understanding these metabolic pathways and their implications in health and disease.

Propriétés

| { "Design of the Synthesis Pathway": "Aminoacetone hydrochloride can be synthesized using a one-pot reaction method.", "Starting Materials": [ "Glycine", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Mix glycine, acetone, and hydrochloric acid in a round-bottom flask.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and adjust the pH to 8-9 using sodium hydroxide.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Recrystallize the solid from ethanol to obtain pure aminoacetone hydrochloride." ] } | |

Numéro CAS |

7737-17-9 |

Formule moléculaire |

C3H8ClNO |

Poids moléculaire |

109.55 g/mol |

Nom IUPAC |

1-aminopropan-2-one;hydron;chloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H |

Clé InChI |

RUCLDQBBIJKQHO-UHFFFAOYSA-N |

SMILES |

CC(=O)CN.Cl |

SMILES canonique |

[H+].CC(=O)CN.[Cl-] |

Apparence |

Assay:≥95%A crystalline solid |

| 7737-17-9 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

298-08-8 (Parent) |

Synonymes |

1-Amino-2-propanone Hydrochloride; 2-Oxopropylammonium Chloride; Aminoacetone Hydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

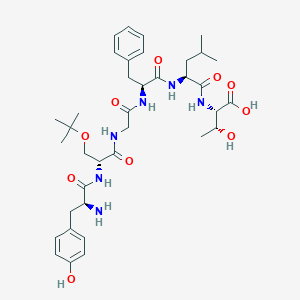

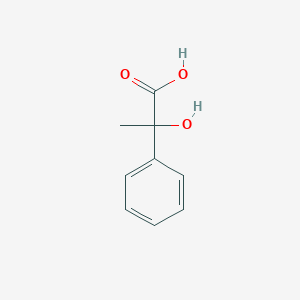

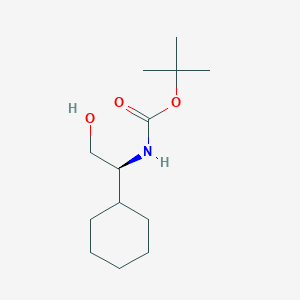

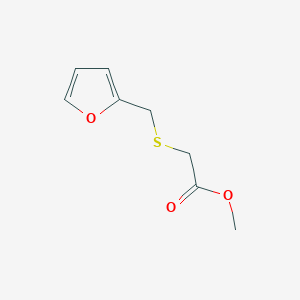

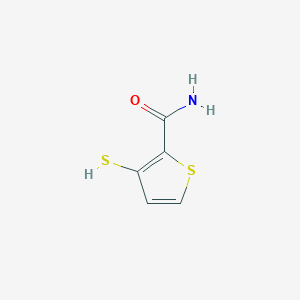

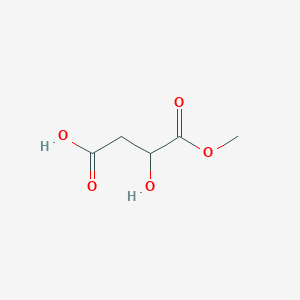

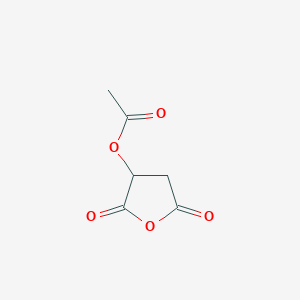

Feasible Synthetic Routes

Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?

A: Aminoacetone hydrochloride is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []

Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?

A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []

Q3: Are there any known synthetic applications for aminoacetone hydrochloride?

A: Yes, aminoacetone hydrochloride serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of aminoacetone hydrochloride in organic synthesis.

Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?

A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)